3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride and related compounds involves multiple steps including oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from specific aldehydes. For instance, the synthesis method reported by Su Wei-ke (2008) achieves a total yield of 60.2%, indicating a practical route with high yield and low cost for similar compounds Su Wei-ke, 2008.
Molecular Structure Analysis
Molecular structure analyses, often done through X-ray crystallography, reveal critical details about the spatial arrangement of atoms within a molecule. The molecule of a related compound, as studied by Yuriy O. Teslenko et al. (2008), is not planar, with specific dihedral angles between different planes of the molecule indicating the three-dimensional conformation stabilized by intramolecular hydrogen bonding and π–π stacking interactions Yuriy O. Teslenko et al., 2008.
Scientific Research Applications
Overview
The compound 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride is a chemical of interest in various fields of scientific research. While specific studies directly related to this compound were not found, its structural components, such as chlorophenyl groups and isoxazole moieties, have been widely studied. These components are often involved in chemical reactions leading to products with potential biological activity or environmental relevance. Research on related compounds can offer insights into potential applications and behaviors of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.
Environmental Impact and Degradation Pathways
Chlorophenols, which share a part of the structure with our compound, are known precursors to dioxins in environmental processes, including waste incineration. Studies on chlorophenols have revealed their role in the formation of highly toxic dioxins through incomplete combustion and other pathways. Understanding the behavior of chlorinated compounds in such contexts can highlight potential environmental risks and degradation mechanisms associated with similar chemicals (Peng et al., 2016).
Synthesis and Biological Applications
Isoxazole derivatives, closely related to the isoxazole moiety in our compound, are known for their significant biological and medicinal properties. Research on the synthesis of isoxazole derivatives has led to the development of novel compounds with potential as pharmaceuticals or agrochemicals. These studies demonstrate the versatility and potential of isoxazole compounds in drug development and other applications (Laroum et al., 2019).
Catalytic and Electrochemical Applications
Research on catalytic and electrocatalytic processes involving chlorinated compounds, such as the removal of perchlorate from water, can offer insights into the potential applications of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride in environmental remediation and synthesis. These studies explore mechanisms that could be relevant for reactions involving similar chlorinated isoxazole compounds, highlighting the importance of such research in addressing environmental pollutants (Yang et al., 2016).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-9(11(13)15)10(14-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDBLWKFVXHGFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865238 | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
CAS RN |
25629-50-9 | |
Record name | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25629-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025629509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25629-50-9 | |
Source | DTP/NCI | |
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Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60865238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.838 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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